molecular formula C22H26N2O4 B12917760 6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline CAS No. 490024-05-0

6,6',7,7'-Tetramethoxy-3,3',4,4',4a,8a-hexahydro-1,1'-biisoquinoline

Cat. No.: B12917760
CAS No.: 490024-05-0
M. Wt: 382.5 g/mol
InChI Key: HEROMNQXKGKXPA-UHFFFAOYSA-N
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Description

6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline typically involves multiple steps, starting from simpler organic molecules. One common approach involves the use of single terpene compounds as starting materials. The synthetic pathway is complex and requires precise control of reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound is less common due to its complexity. when produced, it involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process requires careful handling of reagents and strict adherence to safety protocols to prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .

Scientific Research Applications

6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’,7,7’-Tetramethoxy-3,3’,4,4a,4’,8a-hexahydro-1,1’-biisoquinoline is unique due to its specific structural features and the presence of multiple methoxy groups

Properties

CAS No.

490024-05-0

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-(6,7-dimethoxy-3,4,4a,8a-tetrahydroisoquinolin-1-yl)-6,7-dimethoxy-3,4-dihydroisoquinoline

InChI

InChI=1S/C22H26N2O4/c1-25-17-9-13-5-7-23-21(15(13)11-19(17)27-3)22-16-12-20(28-4)18(26-2)10-14(16)6-8-24-22/h9-13,15H,5-8H2,1-4H3

InChI Key

HEROMNQXKGKXPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2CCN=C(C2C=C1OC)C3=NCCC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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